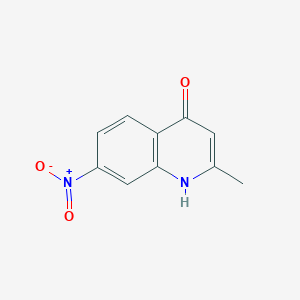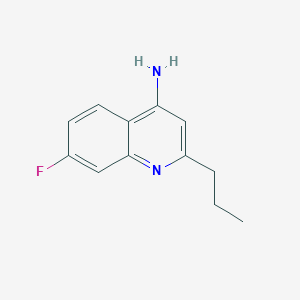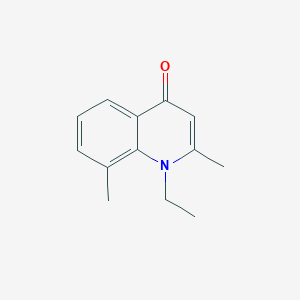
8-Fluoro-6-methoxyquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-6-methoxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H7FN2O and a molecular weight of 202.18 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-methoxyquinoline-3-carbonitrile typically involves the reaction of 6-methoxyquinoline with a fluorinating agent, followed by the introduction of a cyano group at the 3-position. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the nucleophilic substitution and subsequent cyanation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-6-methoxyquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 8-Fluoro-6-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The cyano group at the 3-position can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
- 6-Methoxyquinoline-3-carbonitrile
- 8-Fluoroquinoline-3-carbonitrile
- 6-Fluoro-8-methoxyquinoline-3-carbonitrile
Comparison: 8-Fluoro-6-methoxyquinoline-3-carbonitrile is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits improved stability and selectivity in various applications.
Eigenschaften
Molekularformel |
C11H7FN2O |
|---|---|
Molekulargewicht |
202.18 g/mol |
IUPAC-Name |
8-fluoro-6-methoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7FN2O/c1-15-9-3-8-2-7(5-13)6-14-11(8)10(12)4-9/h2-4,6H,1H3 |
InChI-Schlüssel |
WLBLHALXDBATFV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C2C(=C1)C=C(C=N2)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine](/img/structure/B11899493.png)

![4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899513.png)

![7-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11899519.png)
![(R)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11899525.png)

